N-Acetyl-L-aspartic acid anhydride
Overview
Description
N-Acetyl-L-aspartic acid anhydride is an organic compound with the chemical formula C7H9NO4 This compound is a derivative of acetamide and features a tetrahydrofuran ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-aspartic acid anhydride can be achieved through several methods. One common approach involves the reaction of acetic anhydride with a suitable amine derivative under controlled conditions . Another method includes the use of ammonium acetate and acetic acid in the presence of a dehydrating agent . These reactions typically require specific temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-aspartic acid anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles in the reaction outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted amides, each with distinct chemical and physical properties .
Scientific Research Applications
N-Acetyl-L-aspartic acid anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-L-aspartic acid anhydride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes . The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetyl-L-aspartic acid anhydride include:
N,N-Dimethylacetamide (DMA): Widely used as a solvent in organic synthesis.
Acetylurea: Known for its use in the synthesis of pharmaceuticals.
Acetohydroxamic acid: Used as a chelating agent and in the treatment of urinary tract infections.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, particularly the presence of the tetrahydrofuran ring with two keto groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(3S)-2,5-dioxooxolan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQITILRHSGUCB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236780 | |
Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41148-79-2 | |
Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41148-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the yield and method for synthesizing N-Acetyl-L-aspartic acid anhydride using 2,4-Dimethyl-5(4H)-oxazolone?
A1: [] this compound can be synthesized with a 75% yield by reacting this compound with 2,4-Dimethyl-5(4H)-oxazolone. This reaction leads to the formation of crystalline this compound. []
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